2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 . It has garnered significant attention in scientific research over the years.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17) and the InChI key is JKTBTRMZDGNWEB-UHFFFAOYSA-N .Scientific Research Applications
Pharmacology
In pharmacology, this compound may serve as a precursor for the synthesis of various sulfonamide drugs. Sulfonamides are known for their antibacterial properties, and derivatives of 2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid could potentially be used to develop new medications or study drug interactions .
Material Science
In material science, the compound’s unique structure could be utilized in the development of novel materials. Its benzoic acid moiety might be involved in polymerization reactions, leading to new polymeric materials with potential applications in biodegradable plastics or as components in composite materials .
Chemical Synthesis
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid: can be a valuable intermediate in organic synthesis. Its reactive sites allow for various chemical transformations, such as sulfonation, amidation, and coupling reactions, which are fundamental in synthesizing complex organic molecules .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties like boiling point, density, and pKa make it suitable for use in calibrating instruments or as a reference material in spectroscopy and chromatography .
Life Sciences Research
In life sciences, 2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid might be used in the study of enzyme-substrate interactions, particularly those involving sulfonamide inhibitors. It could also be used to investigate the metabolic pathways of similar compounds in biological systems .
Biochemistry
The biochemistry applications of this compound could include its role as a building block for more complex biochemicals. It might be used in the study of metabolic processes involving benzoic acid derivatives or in the synthesis of labeled compounds for tracing biochemical pathways .
properties
IUPAC Name |
3-(benzenesulfonamido)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBTRMZDGNWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.